Pyruvate Kinase Inhibition Activity of N-Methoxy-N-methylpyrimidine-5-carboxamide Versus Established Inhibitors
N-Methoxy-N-methylpyrimidine-5-carboxamide exhibits weak inhibition of pyruvate kinase (PK) isoforms, with Ki values in the millimolar range for rat muscle PK-M (3.70 × 10⁶ nM) and rat liver PK-L (8.40 × 10⁶ nM) [1]. In contrast, high-potency PKM2 activators and inhibitors reported in the literature display Kd/Ki values in the low nanomolar range (e.g., 0.028 nM to 92 nM) [2][3]. The quantitative data indicate that while this compound interacts with PK enzymes, its affinity is several orders of magnitude weaker than optimized small-molecule PKM2 modulators, positioning it primarily as a synthetic intermediate rather than a direct pharmacological tool.
| Evidence Dimension | Pyruvate kinase inhibition potency |
|---|---|
| Target Compound Data | Ki = 3.70 × 10⁶ nM (rat muscle PK-M); Ki = 3.90 × 10⁶ nM (rat kidney PK-K); Ki = 8.40 × 10⁶ nM (rat liver PK-L) |
| Comparator Or Baseline | High-potency PKM2 ligands: Kd = 0.028 nM (SPR) and Ki = 92 nM (activation assay) for human PKM2 [2][3] |
| Quantified Difference | >1.3 × 10⁷-fold weaker inhibition (Ki vs Kd/Ki comparator range) |
| Conditions | Enzymatic inhibition assays using rat tissue-derived PK isoforms; comparator assays use recombinant human PKM2 |
Why This Matters
The weak PK inhibition profile confirms that this compound is not suitable for direct pharmacological investigation of pyruvate kinase but may serve as a control compound or a starting scaffold for structure-activity relationship studies.
- [1] BindingDB. BDBM50367054 CHEMBL606476. Ki Data for N-Methoxy-N-methylpyrimidine-5-carboxamide against Pyruvate Kinase. Accessed via BindingDB. View Source
- [2] BindingDB. BDBM50645005 CHEMBL5572369. Kd Data for High-Potency PKM2 Ligand. View Source
- [3] BindingDB. BDBM50455475 CHEMBL1085588. Activation Data for Human PKM2. View Source
